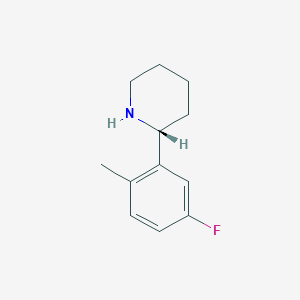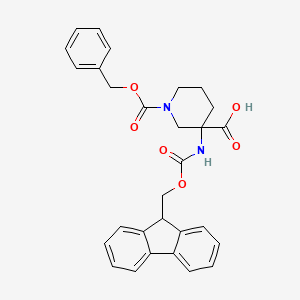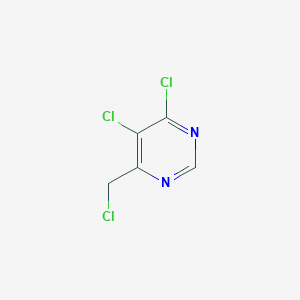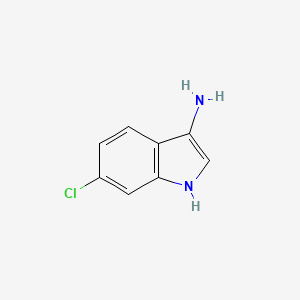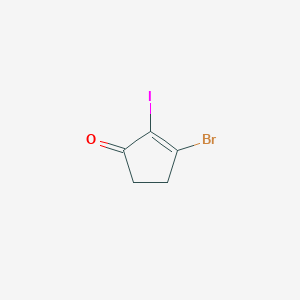
3-Bromo-2-iodocyclopent-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-iodocyclopent-2-EN-1-one is a halogenated cyclopentenone compound. It is characterized by the presence of both bromine and iodine atoms attached to a cyclopentene ring, which makes it a unique and interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-EN-1-one typically involves the halogenation of cyclopent-2-en-1-one. One common method is to start with cyclopent-2-en-1-one and introduce bromine and iodine atoms through a series of halogenation reactions. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-iodocyclopent-2-EN-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopentenones, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-iodocyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-iodocyclopent-2-EN-1-one involves its interaction with various molecular targets and pathways. The presence of halogen atoms makes it a reactive compound that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or as a tool in chemical biology to study protein function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodocyclopent-2-en-1-one: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxycyclopent-2-en-1-one: Similar structure but has a hydroxyl group instead of an iodine atom.
Uniqueness
3-Bromo-2-iodocyclopent-2-EN-1-one is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
892145-42-5 |
|---|---|
Molekularformel |
C5H4BrIO |
Molekulargewicht |
286.89 g/mol |
IUPAC-Name |
3-bromo-2-iodocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4BrIO/c6-3-1-2-4(8)5(3)7/h1-2H2 |
InChI-Schlüssel |
FHSDVOWMSIEYEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


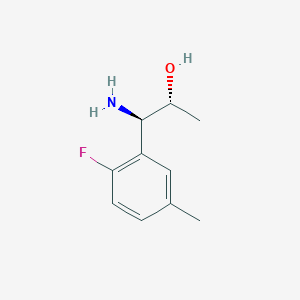
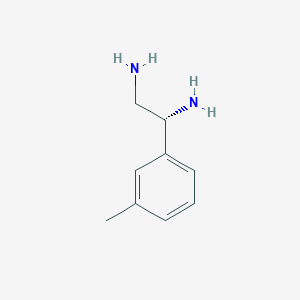
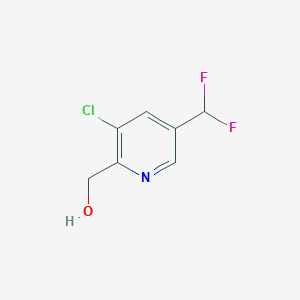
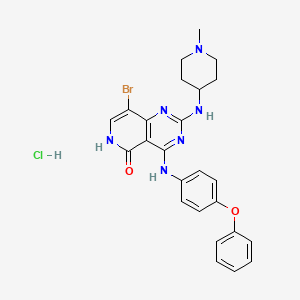
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
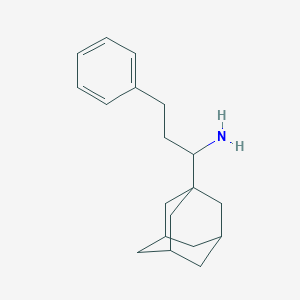
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


